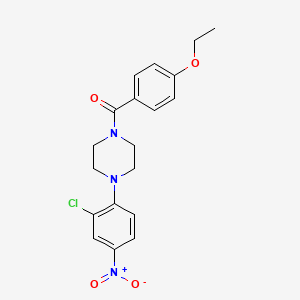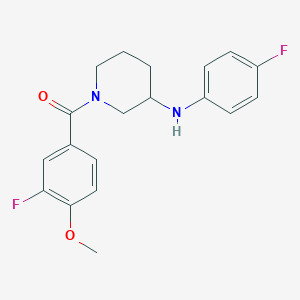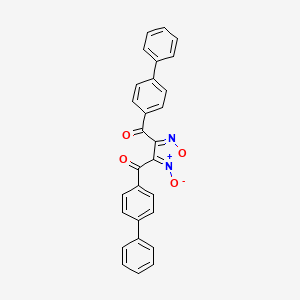![molecular formula C10H15N3O6S2 B5087980 4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)
4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as MS-275 and is being extensively researched for its potential use in cancer treatment.
Mecanismo De Acción
MS-275 works by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histones, which can lead to the repression of gene transcription. MS-275 blocks the activity of these enzymes, leading to the accumulation of acetylated histones. This can activate genes that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
MS-275 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to have anti-inflammatory and immunomodulatory effects. MS-275 has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to enhance the activity of natural killer cells, which are involved in the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-275 has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase enzymes and has been extensively studied for its potential use in cancer treatment. However, there are also some limitations to its use. MS-275 can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood. It is also relatively expensive to synthesize, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for research on MS-275. One area of research is the development of more potent and selective histone deacetylase inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to MS-275. Additionally, there is interest in combining MS-275 with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their effectiveness. Overall, MS-275 has the potential to be a valuable tool for cancer research and treatment, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
MS-275 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-aminoethanethiol to form 4-methyl-N-(2-sulfanyl-ethyl)-3-nitrobenzenesulfonamide. This intermediate compound is then reacted with methylsulfonyl chloride to form MS-275.
Aplicaciones Científicas De Investigación
MS-275 is being researched for its potential use in cancer treatment. It is a histone deacetylase inhibitor that works by blocking the activity of enzymes that remove acetyl groups from histones. This leads to the accumulation of acetylated histones, which can activate genes that are involved in cell cycle regulation and apoptosis. MS-275 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6S2/c1-8-3-4-9(7-10(8)13(14)15)21(18,19)12-6-5-11-20(2,16)17/h3-4,7,11-12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDCOEAEYDVAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![N-(3-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5087921.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5087925.png)



![1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5087950.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)
![1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5088004.png)

